molecular formula C6H8Cl2F2N2 B6267519 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride CAS No. 2763759-31-3

1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

Cat. No. B6267519
CAS RN: 2763759-31-3
M. Wt: 217
InChI Key:
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Description

1-(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride, also known as DFMA, is a compound used for a variety of scientific research applications. It is a halogenated pyridine derivative that has been used to study enzyme inhibition, protein binding, and the effects of pH on solubility. DFMA is a versatile molecule that can be used to study a wide range of biological processes.

Scientific Research Applications

1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, protein binding, and the effects of pH on solubility. It has also been used to study the effects of pH on the activity of enzymes, such as proteases and lipases. Additionally, 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been used to study the effects of pH on the solubility of proteins.

Mechanism of Action

1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been shown to act as an inhibitor of enzymes, such as proteases and lipases. It has been demonstrated to competitively inhibit the activity of these enzymes at low pH. Additionally, 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been shown to bind to proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects
1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been shown to affect the activity of enzymes and proteins. It has been demonstrated to competitively inhibit the activity of proteases and lipases at low pH. Additionally, 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has been shown to bind to proteins and alter their conformation, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride in laboratory experiments is its versatility. It can be used to study a wide range of biological processes, including enzyme inhibition, protein binding, and the effects of pH on solubility. Additionally, 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is relatively stable, making it suitable for use in long-term experiments. However, 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is not suitable for use in experiments involving high concentrations of organic solvents, as it can be degraded by them.

Future Directions

Future research on 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride could focus on further exploring its effects on enzymes, proteins, and the effects of pH on solubility. Additionally, further research could be conducted to investigate the effects of 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride on other biological systems, such as cell signaling pathways and gene expression. Additionally, further research could be conducted to investigate the effects of 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride on drug delivery systems, as well as its potential applications in drug design. Finally, further research could be conducted to investigate the effects of 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride on other biological systems, such as its effects on the immune system and its potential applications in immunotherapy.

Synthesis Methods

1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride can be synthesized using a variety of methods. One method is the reaction of 3,5-difluoropyridine with methylamine hydrochloride in the presence of an acid catalyst. This reaction produces 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves the reaction of 3,5-difluoropyridine with formaldehyde followed by reduction with sodium borohydride to yield 1-(3,5-difluoropyridin-4-yl)methanol. The methanol is then reacted with ammonia to form 1-(3,5-difluoropyridin-4-yl)methanamine, which is subsequently treated with hydrochloric acid to produce the dihydrochloride salt.", "Starting Materials": [ "3,5-difluoropyridine", "Formaldehyde", "Sodium borohydride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3,5-difluoropyridine with formaldehyde in the presence of a catalyst to yield 1-(3,5-difluoropyridin-4-yl)methanol.", "Step 2: Reduce 1-(3,5-difluoropyridin-4-yl)methanol with sodium borohydride to form 1-(3,5-difluoropyridin-4-yl)methanamine.", "Step 3: Treat 1-(3,5-difluoropyridin-4-yl)methanamine with hydrochloric acid to produce 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride." ] }

CAS RN

2763759-31-3

Product Name

1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

Molecular Formula

C6H8Cl2F2N2

Molecular Weight

217

Purity

95

Origin of Product

United States

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